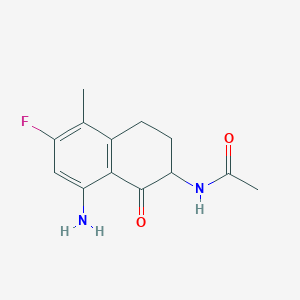

Exatecan Intermediate 2

Description

BenchChem offers high-quality Exatecan Intermediate 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Exatecan Intermediate 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14/h5,11H,3-4,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFPQWAVZCZXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436941 | |

| Record name | 2-acetylamino-8-amino-6-fluoro-5-methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182182-31-6 | |

| Record name | 2-acetylamino-8-amino-6-fluoro-5-methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H9ZFM4QC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Development of Exatecan Intermediate 2

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the history and development of Exatecan (B1662903) Intermediate 2, a critical precursor in the synthesis of the potent topoisomerase I inhibitor, exatecan (DX-8951). This document outlines the synthetic pathways, experimental protocols, and key chemical properties of this intermediate, which plays a pivotal role in the generation of advanced anti-cancer therapeutics, including antibody-drug conjugates (ADCs).

Introduction to Exatecan Intermediate 2

Exatecan Intermediate 2, chemically identified as N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide hydrochloride, is a key building block in the multi-step synthesis of exatecan.[1] Exatecan itself is a semi-synthetic, water-soluble analog of camptothecin, designed for improved efficacy and stability as an antineoplastic agent.[2][3] The development of a reliable synthetic route to Exatecan Intermediate 2 has been crucial for the advancement of exatecan and its derivatives in clinical and preclinical studies.[1]

Synthetic Development

The most commonly documented synthetic route to Exatecan Intermediate 2 begins with 3-fluoro-4-methylaniline (B1361354) and proceeds through a series of key chemical transformations.[1] This pathway can be broadly categorized into acylation, bromination, and a subsequent cross-coupling and rearrangement.[1]

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Reactants: 3-Fluoro-4-methylaniline, acetic anhydride (B1165640).

-

Base: Pyridine (B92270).

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine to yield the corresponding acetylated intermediate.[1]

Step 2: Bromination

-

Reactant: Acetylated intermediate from Step 1.

-

Reagent: N-bromosuccinimide (NBS).

-

Solvent: A mixed solvent system of dichloromethane (B109758) and acetic acid.[1]

-

Procedure: The acetylated intermediate is brominated using NBS to introduce a bromine atom at a key position on the aromatic ring.[1]

Step 3: Cross-Coupling and Rearrangement

-

Reactant: Brominated intermediate from Step 2.

-

Catalyst: Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)).

-

Solvent: Tetrahydrofuran (THF).

-

Temperature: 60–80°C.

-

Duration: 6–8 hours.

-

Procedure: The brominated intermediate undergoes a palladium-catalyzed cross-coupling reaction. The resulting compound is then subjected to an acid-mediated rearrangement, typically using hydrochloric acid in methanol, to form the final product, Exatecan Intermediate 2 hydrochloride.[1]

A similar multi-step synthesis is also described involving a Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with succinic anhydride, followed by reduction, nitration, cyclization, and several other transformations to eventually yield a diamine precursor that is further processed to exatecan.[4]

Caption: Synthetic pathway to Exatecan Intermediate 2.

Physicochemical Properties and Quantitative Data

Exatecan Intermediate 2 hydrochloride is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅FN₂O₂·HCl | [1] |

| Molecular Weight | 286.73 g/mol | [1] |

| Solubility in DMSO | 100 mg/mL (399.57 mM) | [1][5] |

| Appearance | Solid | [5] |

| Storage Conditions | Store under nitrogen at 4°C | [1] |

| Overall Yield | 27.8% over four steps | [1] |

Role in the Synthesis of Exatecan and Antibody-Drug Conjugates (ADCs)

Exatecan Intermediate 2 is a crucial component in the total synthesis of exatecan.[1] The development of exatecan as a potent topoisomerase I inhibitor for cancer therapy has driven the optimization of the synthesis of this key intermediate.[2][]

Furthermore, exatecan is a widely used payload in the development of antibody-drug conjugates (ADCs).[7][8] ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a cytotoxic agent, like exatecan, directly to tumor cells. The synthesis of exatecan-based ADCs, such as DS-8201 (Enhertu®), relies on the availability of high-purity exatecan, which in turn depends on the efficient production of Exatecan Intermediate 2.[1]

The development and utilization of exatecan in ADCs involves a series of steps, from the synthesis of the drug-linker to the final conjugation with an antibody and subsequent in vitro and in vivo testing.

Caption: General workflow for exatecan-based ADC development.

Mechanism of Action of the Final Product, Exatecan

While Exatecan Intermediate 2 is not the active therapeutic agent, its end-product, exatecan, functions by inhibiting topoisomerase I, an enzyme essential for relieving DNA supercoiling during replication.[1][3] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent apoptotic cell death in cancer cells.[1][3]

References

The Crucial Role of Exatecan Intermediate 2 in the Synthesis of Advanced Camptothecin Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and significance of Exatecan (B1662903) Intermediate 2, a pivotal molecule in the production of exatecan, a potent topoisomerase I inhibitor and a key component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines detailed experimental methodologies, presents quantitative data for key synthetic steps, and visualizes the synthetic workflow and the mechanism of action of the final active pharmaceutical ingredient.

Introduction

Exatecan (DX-8951) is a highly potent, water-soluble analogue of camptothecin (B557342), a natural product that inhibits topoisomerase I, an enzyme critical for DNA replication and repair. By stabilizing the covalent complex between topoisomerase I and DNA, exatecan leads to the formation of lethal double-strand breaks in cancer cells, triggering apoptosis.[1][2] Its favorable pharmacological properties have made it a payload of choice in the development of targeted cancer therapies, most notably in ADCs.

The synthesis of exatecan is a complex, multi-step process. A key building block in this synthesis is Exatecan Intermediate 2, chemically known as N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, or its hydrochloride salt.[3] The efficient and high-purity synthesis of this intermediate is critical for the overall success of the exatecan manufacturing process.

Synthesis of Exatecan Intermediate 2

The most common synthetic route to Exatecan Intermediate 2 begins with the readily available starting material, 3-fluoro-4-methylaniline. The process involves a sequence of four key chemical transformations: acylation, bromination, Suzuki-Miyaura cross-coupling, and an acid-mediated rearrangement.[1] An alternative approach utilizing a Friedel-Crafts acylation has also been reported.[2]

Experimental Protocols

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the amino group of the starting material.

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride (B1165640) in the presence of a base, such as pyridine. The reaction is typically conducted at a temperature range of 15–30°C for 1–2 hours.

-

Work-up and Purification: The reaction mixture is quenched with water, and the resulting product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated to yield the acetylated product.[1]

Step 2: Bromination

-

Objective: To introduce a bromine atom at a specific position on the aromatic ring, setting the stage for the subsequent cross-coupling reaction.

-

Procedure: The acetylated intermediate from the previous step is subjected to bromination using N-bromosuccinimide (NBS). The reaction is carried out in a mixed solvent system of dichloromethane (B109758) and acetic acid at a controlled temperature, typically between 5–35°C.[1]

Step 3: Suzuki-Miyaura Cross-Coupling

-

Objective: To form a new carbon-carbon bond, creating the core structure of the intermediate.

-

Procedure: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed. This step involves the use of a palladium catalyst, such as Pd(PPh₃)₄ (typically 5–10 mol%), in a solvent like tetrahydrofuran (B95107) (THF). The reaction is heated to a temperature of 60–80°C and maintained for 6–8 hours.[1]

Step 4: Acid-Mediated Rearrangement

-

Objective: To cyclize the molecule and form the final tetralone ring system of Exatecan Intermediate 2.

-

Procedure: The product from the cross-coupling reaction undergoes a rearrangement in the presence of an acid, such as hydrochloric acid in methanol.[1] This step yields Exatecan Intermediate 2, often as its hydrochloride salt.

Quantitative Data

The efficiency of the synthesis of Exatecan Intermediate 2 and its subsequent conversion to exatecan is a critical factor in the drug development process. The following tables summarize the available quantitative data for the synthesis of the intermediate and the characterization of the final product.

| Intermediate/Product | Synthetic Step(s) | Yield (%) | Purity (%) | Analytical Method |

| Exatecan Intermediate 2 (hydrochloride) | Acylation, Bromination, Cross-Coupling, Rearrangement | 27.8 (overall) | >99 | HPLC |

| Exatecan Intermediate 2 | Alternative Friedel-Crafts route | 12.2 (overall) | Not specified | Not specified |

| Exatecan mesylate | Final product | Not specified | 99.89 | HPLC |

Table 1: Synthesis Yield and Purity Data [2][4]

| Compound | Analytical Method | Result |

| Exatecan Intermediate 2 | ¹H NMR (DMSO-d₆) | Consistent with structure |

| Exatecan Intermediate 2 | LC-MS [M+H]⁺ | m/z 250.27 |

| Exatecan mesylate | Enantiomeric Excess | 100.00% |

Table 2: Spectroscopic and Analytical Characterization Data [2][4]

Role in Camptothecin Analogue Synthesis

Exatecan Intermediate 2 is the cornerstone for the construction of the pentacyclic core of exatecan. The amino group on the tetralone ring serves as a handle for the subsequent condensation reaction with the second key fragment, a chiral tricyclic lactone. This condensation, followed by deprotection and other functional group manipulations, leads to the final exatecan molecule. The purity and correct stereochemistry of Exatecan Intermediate 2 are paramount to ensuring the quality and biological activity of the final exatecan product.

Visualization of Key Processes

To better illustrate the synthetic and mechanistic aspects discussed, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for Exatecan Intermediate 2.

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Conclusion

Exatecan Intermediate 2 is a linchpin in the synthesis of the potent anticancer agent exatecan. The well-defined synthetic pathway, starting from 3-fluoro-4-methylaniline, allows for the controlled and high-purity production of this crucial building block. Understanding the nuances of its synthesis and its role in the construction of the final camptothecin analogue is essential for researchers and professionals in the field of oncology drug development. The methodologies and data presented in this guide provide a solid foundation for the synthesis and further exploration of exatecan and its derivatives as powerful tools in the fight against cancer.

References

The Discovery and Application of Exatecan Intermediate 2: A Key Precursor in Advanced Cancer Therapeutics

An in-depth technical guide on the discovery of exatecan (B1662903) intermediate 2 as a key precursor for researchers, scientists, and drug development professionals.

Abstract

Exatecan is a potent, second-generation topoisomerase I (TOP1) inhibitor developed as a synthetic analogue of camptothecin (B557342) to enhance antitumor efficacy.[1] Central to its synthesis and burgeoning application in next-generation cancer therapies is Exatecan Intermediate 2 (CAS: 182182-31-6), a critical precursor.[2][3][4][5] This intermediate not only enables the construction of Exatecan's core structure, which is vital for its potent TOP1 inhibition, but also serves as a foundational component for the development of highly effective antibody-drug conjugates (ADCs).[2] This technical guide details the discovery, synthesis, and application of Exatecan Intermediate 2, providing researchers with key data, experimental protocols, and a deeper understanding of its pivotal role in modern drug development.

Physicochemical Properties

Exatecan Intermediate 2 is a stable compound when handled under appropriate conditions, serving as a reliable precursor in multi-step synthetic processes. Its high solubility in common organic solvents like DMSO facilitates its use in various reaction setups.

| Property | Value |

| CAS Number | 182182-31-6[2][6] |

| Molecular Formula | C₁₃H₁₅FN₂O₂·HCl[2] |

| Molecular Weight | 286.73 g/mol [2] |

| Solubility | Highly soluble in DMSO (100 mg/mL)[2][6] |

| Purity | Can be synthesized with >99% purity[2][7] |

| Storage Conditions | Lyophilized powder should be stored at -20°C or -80°C under a nitrogen atmosphere to prevent hydrolysis.[2] |

The Synthetic Pathway and Its Significance

The discovery of an efficient synthetic route to Exatecan Intermediate 2 was a crucial step in making Exatecan and its derivatives accessible for clinical development. The most widely documented method begins with 3-fluoro-4-methylaniline, proceeding through a series of robust and high-yield reactions.[2][8]

Synthesis of Exatecan Intermediate 2

The traditional pathway involves three key transformations: acylation, bromination, and cross-coupling.[2][8] This sequence efficiently builds the core bicyclic structure of the intermediate. A subsequent rearrangement reaction yields the final Intermediate 2 (referred to as Intermediate B in some patents), which is then ready for conversion into the final drug product.[8]

Caption: Synthetic workflow for Exatecan Intermediate 2.

Experimental Protocol: Synthesis of Exatecan Intermediate 2

This protocol is a generalized representation based on cited literature.[2][8]

-

Acylation: 3-Fluoro-4-methylaniline is reacted with acetic anhydride (B1165640) in the presence of a base (e.g., pyridine). Optimal conditions often involve a 1:1.5–2.5 molar ratio of the aniline (B41778) to acetic anhydride, maintained at a temperature of 15–30°C for 1–2 hours to achieve over 95% conversion to the acetylated derivative.[2]

-

Bromination and Cross-Coupling: The acetylated derivative undergoes bromination followed by a cross-coupling reaction to yield an initial intermediate (Intermediate A).[8]

-

Rearrangement: Intermediate A is subjected to a rearrangement reaction to form Exatecan Intermediate 2 (Intermediate B).[8]

-

Purification: The final product is purified using standard techniques such as crystallization or column chromatography to achieve >99% purity.

| Reaction Step | Molar Ratio (Reactant:Reagent) | Temperature | Duration | Conversion / Yield |

| Acylation | 1:1.5-2.5 (Aniline:Acetic Anhydride) | 15–30°C | 1–2 h | >95% Conversion[2] |

| Hydrogenolysis (General Step) | 1:1.5-2.5 (Compound B:Acid) | 15–30°C | 2–3 h | High Yield[8] |

| Oximation (General Step) | 1:1.2-1.6 (Compound B:Oximating Agent) | 0–5°C | 0.5–2 h | High Yield[8] |

Mechanism of Action and Role in Exatecan

Exatecan Intermediate 2 is the precursor to the pharmacologically active agent, Exatecan. The final molecule functions by inhibiting topoisomerase I (TOP1), an enzyme essential for relieving DNA supercoiling during replication.[2]

By binding to and stabilizing the TOP1-DNA cleavage complex, Exatecan prevents the re-ligation of the DNA strand.[2] This stabilized complex becomes a roadblock for the DNA replication machinery, leading to the formation of lethal double-strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][9] Studies show that Exatecan is a more potent inducer of TOP1-DNA complexes and subsequent DNA damage compared to clinically used inhibitors like topotecan (B1662842) and SN-38.[2][9]

Caption: Mechanism of action pathway for Exatecan.

Experimental Protocol: TOP1 Inhibition Assay (RADAR Assay)

The RADAR (Rapid Approach to DNA Adduct Recovery) assay can be used to isolate and quantify TOP1 covalently bound to DNA (TOP1ccs), providing a direct measure of the inhibitor's activity.[9]

-

Cell Treatment: Plate cells (e.g., DU145 human prostate cancer cells) and treat with varying concentrations of Exatecan or other TOP1 inhibitors for 30-60 minutes.[9]

-

Lysis and DNA Isolation: Lyse the cells and isolate the genomic DNA, which will have TOP1 covalently attached.

-

Immunoblotting: Detect the amount of trapped TOP1 using an antibody specific to the TOP1 protein via Western blot. The band intensity correlates with the level of TOP1-DNA trapping.[9]

Application in Antibody-Drug Conjugates (ADCs)

The high potency of Exatecan makes it an ideal cytotoxic payload for ADCs. Exatecan Intermediate 2 is integral to the synthesis of the drug-linkers used to attach Exatecan to monoclonal antibodies.[2] This targeted delivery approach enhances the therapeutic window by delivering the potent cytotoxin directly to cancer cells, minimizing systemic toxicity.[9] Notable ADCs utilizing Exatecan derivatives include Trastuzumab Deruxtecan (Enhertu®/T-DXd) and CBX-12.[2][9]

Caption: Workflow for Exatecan-based ADC production.

In Vitro Efficacy of Exatecan-Based ADCs

The targeted delivery via ADCs results in potent, specific cell killing of antigen-expressing cancer cells, while having minimal effect on antigen-negative cells. Free Exatecan, by contrast, is potent against all cell lines regardless of antigen status.

| Compound | Cell Line | HER2 Status | IC₅₀ (nM) |

| Free Exatecan | SK-BR-3 | Positive | Subnanomolar[10] |

| Free Exatecan | MDA-MB-468 | Negative | Subnanomolar[10] |

| Anti-HER2 Immunoconjugate 13 | SK-BR-3 | Positive | 0.41 ± 0.05[10] |

| Anti-HER2 Immunoconjugate 14 | SK-BR-3 | Positive | 1.13 ± 0.35[10] |

| Anti-HER2 Immunoconjugate 15 | SK-BR-3 | Positive | 14.69 ± 6.57[10] |

| Anti-HER2 Immunoconjugates (13-15) | MDA-MB-468 | Negative | > 30[10] |

Experimental Protocol: ADC Synthesis and Characterization

This is a general protocol for conjugating a maleimide-functionalized drug-linker to an antibody.[11]

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate at 37°C for 1-2 hours.

-

Conjugation: Add the maleimide-functionalized Exatecan drug-linker to the reduced antibody solution. Allow the reaction to proceed at room temperature for 1-2 hours.

-

Quenching: Stop the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using Size Exclusion Chromatography (SEC).

-

Characterization: Determine the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. A DAR of 7.2–7.8 has been achieved in exatecan-based ADCs.[2]

Conclusion

The discovery and optimization of the synthesis of Exatecan Intermediate 2 have been fundamental to the advancement of Exatecan as a powerful anticancer agent. It is a key precursor that enables the efficient production of a highly potent topoisomerase I inhibitor. Furthermore, its role as a core building block in the drug-linkers for antibody-drug conjugates has placed it at the forefront of targeted cancer therapy, paving the way for more effective and less toxic treatments for a variety of malignancies. The detailed protocols and data presented herein underscore the intermediate's critical importance for researchers and scientists in the field of drug development.

References

- 1. Portico [access.portico.org]

- 2. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exatecan Intermediate 2 | ADC Cytotoxin | 182182-31-6 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Exatecan (B1662903) Intermediate 2: Chemical Properties, Structure, and Synthesis

Introduction

Exatecan Intermediate 2, also known by its CAS number 182182-31-6, is a pivotal chemical precursor in the synthesis of Exatecan (DX-8951), a potent, third-generation topoisomerase I inhibitor.[1][2] Exatecan, a derivative of camptothecin (B557342), has demonstrated significant anticancer activity and is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to Exatecan Intermediate 2, offering valuable insights for researchers and professionals in the field of drug development and oncology.

Chemical Properties and Structure

Exatecan Intermediate 2 is a synthetic organic compound whose hydrochloride salt is frequently utilized in the synthesis of Exatecan.[1] The compound's high purity and specific physicochemical properties are critical for the successful and efficient production of the final active pharmaceutical ingredient.

Physicochemical and Computational Data

The key chemical and computational properties of Exatecan Intermediate 2 are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride | Benchchem[1] |

| CAS Number | 182182-31-6 | ChemScene[4] |

| Molecular Formula | C₁₃H₁₅FN₂O₂ (free base), C₁₃H₁₆ClFN₂O₂ (hydrochloride) | ChemScene[4], Benchchem[1] |

| Molecular Weight | 250.27 g/mol (free base), 286.73 g/mol (hydrochloride) | ChemScene[4], Benchchem[1] |

| Purity | ≥98% to >99% | ChemScene[4], Benchchem[1] |

| Property | Value | Source |

| Solubility | DMSO: 100 mg/mL (399.57 mM), H₂O: < 0.1 mg/mL (insoluble) | MedchemExpress[5], Benchchem[1] |

| Storage Conditions | Lyophilized powder at -20°C or -80°C under nitrogen | Benchchem[1] |

| Topological Polar Surface Area (TPSA) | 72.19 Ų | ChemScene[4] |

| logP | 1.34992 | ChemScene[4] |

| Hydrogen Bond Donors | 2 | ChemScene[4] |

| Hydrogen Bond Acceptors | 3 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

Synthesis and Experimental Protocols

The synthesis of Exatecan Intermediate 2 is a multi-step process, with the most commonly documented method beginning with 3-fluoro-4-methylaniline.[1][6] This process involves key chemical transformations to construct the core structure of the intermediate.

Synthetic Pathway Overview

The general synthetic workflow for producing Exatecan Intermediate 2 is depicted below.

Caption: Synthetic pathway for Exatecan Intermediate 2.

Detailed Experimental Protocol: Synthesis of Exatecan Intermediate 2

The following protocol is a generalized representation based on established synthetic routes.[1][6]

-

Acylation: 3-Fluoro-4-methylaniline is subjected to acylation using acetic anhydride in the presence of a base such as pyridine. This step protects the amino group and prepares the molecule for subsequent reactions.

-

Bromination: The resulting acetylated intermediate undergoes bromination. This is typically achieved using N-bromosuccinimide (NBS) in a mixed solvent system, for instance, dichloromethane (B109758) and acetic acid.

-

Cross-Coupling: The brominated intermediate is then utilized in a series of cross-coupling reactions to construct the final bicyclic ring system of Exatecan Intermediate 2.

A more recent, convergent synthetic approach has also been developed to improve yield and scalability, avoiding the need for chromatographic purification.[7]

Role in Exatecan Synthesis

Exatecan Intermediate 2 is a crucial building block for the synthesis of Exatecan. The subsequent synthetic steps involve the condensation of Exatecan Intermediate 2 with a tricyclic ketone derivative to form the complete hexacyclic structure of Exatecan.

Caption: Synthesis of Exatecan from its key intermediates.

Quality Control and Analytical Methods

To ensure the purity and stability of Exatecan Intermediate 2 for its use in pharmaceutical manufacturing, rigorous quality control measures are essential.

-

Purity Assessment: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is employed to determine the purity of the intermediate, which should be ≥99%.[1] A common method utilizes a C18 column with an acetonitrile/water gradient.

-

Stability Studies: Accelerated degradation studies are conducted to assess the stability of the compound. This involves storing the intermediate at elevated temperatures and humidity (e.g., 40°C / 75% RH for 4 weeks) and monitoring for the formation of degradation products, such as the free carboxylic acid, using liquid chromatography-mass spectrometry (LC-MS).[1]

-

Bioactivity Confirmation: While Exatecan Intermediate 2 is a precursor, its successful conversion to Exatecan can be indirectly confirmed by assessing the topoisomerase I inhibitory activity of the final product. This can be evaluated in cell-based assays, such as quantifying γH2AX foci in cancer cell lines like HCT116, which is a marker of DNA damage.[1]

Conclusion

Exatecan Intermediate 2 is a fundamentally important molecule in the synthesis of the promising anticancer agent, Exatecan. A thorough understanding of its chemical properties, structure, and synthetic pathways is crucial for the efficient and scalable production of Exatecan and its derivatives for use in advanced cancer therapies, including antibody-drug conjugates. The detailed methodologies and data presented in this guide are intended to support the ongoing research and development efforts in this critical area of medicinal chemistry and oncology.

References

- 1. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 7. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

A Technical Guide to the Synthetic Role of Exatecan Intermediate 2 in the Synthesis of Exatecan

This technical guide provides an in-depth analysis of the mechanism of action of Exatecan Intermediate 2, a critical component in the total synthesis of Exatecan (DX-8951f), a potent topoisomerase I inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Overview of Exatecan Synthesis

The total synthesis of Exatecan is a complex process that is often approached through a convergent strategy. This involves the independent preparation of two key fragments which are later coupled to form the core structure of the drug. These fragments are:

-

A functionalized and substituted aminonaphthalene core, known as Exatecan Intermediate 2 .

-

An enantiomerically pure chiral tricyclic lactone, specifically (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1]

The strategic coupling of these two intermediates is a pivotal step in constructing the final pentacyclic architecture of Exatecan.

Synthesis of Exatecan Intermediate 2

Exatecan Intermediate 2 (also referred to as Compound B) is a substituted aminonaphthalene derivative.[2][3] Its synthesis is a multi-step process that begins with readily available starting materials and involves fundamental organic transformations. A widely documented route starts from 3-fluoro-4-methylaniline.[1][4] The synthesis proceeds through key stages of acylation, bromination, and cross-coupling reactions.[4][5]

The following diagram illustrates the workflow for the synthesis of Exatecan Intermediate 2.

Caption: Synthetic workflow for Exatecan Intermediate 2.

Mechanism of Action of Intermediate 2 in Exatecan Synthesis

The "mechanism of action" of Exatecan Intermediate 2 in this context refers to its role as a nucleophile in a condensation reaction with the chiral tricyclic lactone. The primary amino group on the aminonaphthalene core of Intermediate 2 attacks an electrophilic carbonyl group on the tricyclic lactone, leading to the formation of a new carbon-nitrogen bond and the assembly of the final hexacyclic structure of Exatecan.

The following diagram illustrates the convergent synthesis step where Intermediate 2 is utilized.

Caption: Condensation of Intermediates in Exatecan Synthesis.

Quantitative Data

The efficiency of the synthesis is critical for the viable production of Exatecan. The table below summarizes reported yields for key steps in the synthesis.

| Intermediate | Reaction Step | Reported Yield | Reference |

| Acylated Aniline Derivative | Acylation of 3-Fluoro-4-methylaniline | High | [1] |

| Brominated Intermediate | Bromination of Acylated Aniline | Moderate | [5] |

| Exatecan Intermediate 2 | Cross-coupling and cyclization | ~5.6% (overall) | [5] |

| Hexacyclic Intermediate | Condensation of Intermediate 2 and Lactone | Good | [6] |

Note: Yields can vary significantly based on the specific reagents and conditions used.

Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of Exatecan and its intermediates.

5.1 Synthesis of 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (A Precursor to the Aminonaphthalene Core) [7][8]

-

Reaction: Friedel-Crafts acylation.

-

Procedure:

-

To a stirred solution of 2-fluorotoluene (B1218778) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C.[7]

-

Add succinic anhydride portion-wise while maintaining the temperature at 0 °C.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[7]

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.[7]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7]

-

The organic layers are combined, washed, dried, and concentrated to yield the product.

-

5.2 Synthesis of Exatecan Intermediate 2 (General Pathway) [1][4]

-

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the amino group and introduce an acetyl moiety.[1]

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at a temperature of 15–30°C for 1–2 hours.[1]

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.[1]

-

-

Step 2: Bromination

-

Objective: To introduce a bromine atom at a specific position on the aromatic ring to facilitate subsequent cross-coupling.

-

Procedure: The acylated aniline derivative is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, in the presence of a catalyst and an organic acid.[5]

-

-

Step 3: Cross-Coupling and Cyclization

-

Objective: To form the naphthalene (B1677914) ring system.

-

Procedure: The brominated intermediate undergoes a cross-coupling reaction followed by an intramolecular cyclization to form the tetralone structure of Intermediate 2.[4][8]

-

5.3 Condensation to Form Hexacyclic Intermediate [6]

-

Reaction: Condensation of the aminonaphthalene core (Intermediate 2) with the tricyclic lactone.

-

Procedure:

5.4 Final Hydrolysis to Exatecan [6]

-

Reaction: Acidic hydrolysis of the protecting group.

-

Procedure:

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]

- 5. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 6. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. Portico [access.portico.org]

An In-Depth Technical Guide: The Contribution of Exatecan Intermediate 2 to Topoisomerase I Inhibitor Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Exatecan (B1662903) Intermediate 2 and its pivotal role in the molecular architecture and resulting potency of Exatecan, a second-generation topoisomerase I (TOP1) inhibitor. Exatecan (DX-8951) is a semi-synthetic, water-soluble derivative of camptothecin (B557342), engineered for enhanced stability and greater anti-tumor efficacy compared to its predecessors like topotecan (B1662842) and irinotecan.[1][2] Its significance in modern oncology is underscored by its use as a cytotoxic payload in advanced antibody-drug conjugates (ADCs).[1][3] The foundation of Exatecan's superior potency lies in its unique chemical structure, a significant portion of which is derived from its key precursor, Exatecan Intermediate 2. This document will elucidate the synthesis, mechanism, and structure-activity relationships that originate from this critical building block.

The Chemical Identity and Synthesis of Exatecan

Exatecan's complex hexacyclic structure is assembled through a convergent synthesis, which involves the preparation of two key fragments that are later combined.[4] One of these essential fragments is Exatecan Intermediate 2 (hydrochloride), a fluorinated quinoline (B57606) moiety with the chemical formula C₁₃H₁₅FN₂O₂·HCl.[5] This intermediate forms the "left-hand" section of the final Exatecan molecule, comprising the crucial A and B rings that are fundamental to its enhanced biological activity.[5][6]

The synthesis of Exatecan Intermediate 2 typically begins with 3-fluoro-4-methylaniline, proceeding through acylation and bromination to form the necessary scaffold for its eventual condensation with the second key fragment, a chiral tricyclic lactone.[4][5] This convergent strategy allows for the precise installation of the structural features that distinguish Exatecan from other camptothecin analogs.

References

The Core Chemistry of Exatecan Intermediate 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of Exatecan (B1662903) Intermediate 2, a critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document details the chemical properties, a well-documented synthetic pathway, and the subsequent conversion to Exatecan. Experimental protocols, quantitative data, and visual diagrams are provided to support drug development and research professionals.

Chemical Properties and Structure

Exatecan Intermediate 2, systematically named N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide, is a key precursor in the multi-step synthesis of Exatecan.[1][2] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide[3] |

| CAS Number | 182182-31-6 |

| Molecular Formula | C13H15FN2O2[4] |

| Molecular Weight | 250.27 g/mol [3] |

| Appearance | White crystalline powder[1] |

| Solubility | Soluble in DMSO[5] |

| Purity | Typically >98% |

Synthesis of Exatecan Intermediate 2

The most widely documented synthetic route to Exatecan Intermediate 2 begins with 3-fluoro-4-methylaniline (B1361354) and proceeds through a three-step sequence involving acylation, bromination, and a palladium-catalyzed cross-coupling reaction, followed by an acid-mediated rearrangement.[6]

Synthetic Workflow

Caption: Synthetic workflow for Exatecan Intermediate 2.

Experimental Protocols

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the amino group of the starting material.

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine. The reaction is typically conducted at a temperature between 15-30°C for 1-2 hours.[6]

-

Work-up and Purification: The reaction mixture is quenched with water and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be further purified by recrystallization or column chromatography.[6]

Step 2: Bromination

-

Objective: To introduce a bromine atom to the aromatic ring.

-

Procedure: The acylated intermediate from the previous step is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane (B109758) and acetic acid. The reaction temperature is maintained between 5-35°C.[6]

Step 3: Cross-Coupling and Rearrangement

-

Objective: To introduce the final ring structure and form the hydrochloride salt.

-

Procedure: A Suzuki-Miyaura cross-coupling reaction is performed using a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like tetrahydrofuran (B95107) (THF). The reaction is heated to 60-80°C for 6-8 hours. The resulting product then undergoes an acid-mediated rearrangement using hydrochloric acid in methanol (B129727) to yield Exatecan Intermediate 2 hydrochloride.[6]

Quantitative Data

| Step | Reagents | Temperature (°C) | Time (h) | Reported Yield |

| Acylation | Acetic anhydride, Pyridine | 15-30 | 1-2 | >95% conversion |

| Bromination | NBS, CH₂Cl₂/AcOH | 5-35 | - | - |

| Cross-Coupling | Pd(PPh₃)₄, THF | 60-80 | 6-8 | - |

| Overall | - | - | - | 27.8% (over 4 steps)[7] |

Conversion to Exatecan

Exatecan Intermediate 2 is a crucial precursor for the synthesis of Exatecan. The final steps involve a condensation reaction with a chiral tricyclic lactone, specifically (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, often via a Friedländer annulation reaction.[5][8]

Reaction Workflow

Caption: Condensation reaction to form Exatecan.

Mechanism of Action of Exatecan: Topoisomerase I Inhibition

Exatecan functions as a potent topoisomerase I inhibitor.[9] Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription by creating a transient single-strand break. Exatecan stabilizes the covalent complex between topoisomerase I and DNA (the cleavage complex), preventing the re-ligation of the DNA strand.[9] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[9][10]

Signaling Pathway

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

References

- 1. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide; CAS No.: 182182-31-6 [chemshuttle.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]

- 5. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]

- 6. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS#: 182182-31-6 [m.chemicalbook.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. researchgate.net [researchgate.net]

- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Exatecan Intermediate 2: A Cornerstone for Next-Generation Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] A critical component in the design of next-generation ADCs is the selection of a highly potent payload capable of overcoming the limitations of previous generations, such as multidrug resistance.[2][3] Exatecan, a semi-synthetic, water-soluble derivative of camptothecin (B557342), has emerged as a leading payload candidate due to its potent inhibition of topoisomerase I, an essential enzyme for DNA replication.[4][5][6][7]

The synthesis of this complex molecule is a significant undertaking, relying on the efficient preparation of key building blocks. One such crucial component is Exatecan Intermediate 2 , a functionalized aminonaphthalene core that forms a significant portion of the final pentacyclic structure of Exatecan.[8][9][10] This technical guide provides a comprehensive overview of the synthesis of Exatecan Intermediate 2, its role in the production of Exatecan, and the subsequent development and preclinical evaluation of potent, next-generation Exatecan-based ADCs.

The Synthesis of Exatecan and the Central Role of Intermediate 2

The total synthesis of Exatecan is a convergent process, meaning key fragments of the molecule are synthesized separately before being joined together.[5][8] This strategy often involves the preparation of two primary building blocks: a chiral tricyclic lactone and a substituted aminonaphthalene core, which is derived from Exatecan Intermediate 2.[8]

The synthesis of Exatecan Intermediate 2 typically starts from readily available materials like 3-fluoro-4-methylaniline (B1361354) and involves a sequence of standard organic transformations.[8][11]

Experimental Protocol: Synthesis of Exatecan Intermediate 2

This protocol outlines a common pathway for the synthesis of Exatecan Intermediate 2 starting from 3-fluoro-4-methylaniline.[8][11][12]

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the amino group.

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine. The reaction is typically conducted at 15–30°C for 1–2 hours.[8]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product can be purified by recrystallization.[8]

Step 2: Bromination

-

Objective: To introduce a bromine atom at a specific position on the aromatic ring.

-

Procedure: The acetylated product from the previous step undergoes bromination.

Step 3: Suzuki-Miyaura Cross-Coupling

-

Objective: To introduce the isoindoline-1,3-dione moiety.

-

Procedure: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is performed. Key parameters include the use of a palladium catalyst such as Pd(PPh₃)₄ (5–10 mol%) in a solvent like tetrahydrofuran (B95107) (THF). The reaction is maintained at a temperature of 60–80°C for 6–8 hours.[8][12]

Step 4: Acid-Mediated Rearrangement

-

Objective: To form the final intermediate.

-

Procedure: The product from the cross-coupling reaction undergoes a rearrangement mediated by acid (e.g., HCl in methanol) to yield Exatecan Intermediate 2 hydrochloride.[8][12]

| Intermediate Stage | Typical Yield | Purity | Reference |

| Exatecan Intermediate 2 (4-step synthesis) | 27.8% (overall) | Not specified | [12] |

Exatecan: A Superior Payload for Next-Generation ADCs

Exatecan's potent anti-tumor activity stems from its mechanism of action as a topoisomerase I (TOP1) inhibitor.[7][13] TOP1 is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[14] Exatecan stabilizes the covalent complex between TOP1 and DNA (the TOP1-DNA cleavage complex), which prevents the re-ligation of the DNA strand.[7][14] When a replication fork collides with this stabilized complex, it leads to the formation of a permanent, lethal double-strand break, ultimately triggering programmed cell death (apoptosis).[7][14]

Preclinical studies have shown that Exatecan possesses several advantages over other camptothecin derivatives, such as SN-38 (the active metabolite of irinotecan) and deruxtecan (B607063) (DXd).[2][15]

-

Higher Potency: Exatecan is significantly more potent than other clinically used camptothecin analogs.[6][15]

-

Overcoming Resistance: It has demonstrated efficacy against multi-drug resistant (MDR) cancer cells, a major challenge in chemotherapy.[3][5] Exatecan is not a substrate for certain efflux pumps like MDR1, which can expel other drugs from the cancer cell.[16]

-

Bystander Effect: Its ability to permeate cell membranes allows it to kill neighboring antigen-negative tumor cells after being released from the target cell, a phenomenon known as the bystander effect.[14][16]

| Payload | IC50 (Various Cell Lines) | Key Advantages | References |

| Exatecan | Sub-nanomolar to low nanomolar | High potency, overcomes MDR, bystander effect | [3][15][17] |

| Deruxtecan (DXd) | Nanomolar | Clinically validated in Enhertu® | [1][15] |

| SN-38 | Nanomolar | Clinically validated in Trodelvy® | [3][15] |

Crafting Exatecan ADCs: From Synthesis to Preclinical Validation

The development of an Exatecan-based ADC involves a multi-step process, from creating a stable linker-payload construct to evaluating its performance in rigorous preclinical models.

ADC Synthesis and Conjugation

The process begins with the synthesis of a linker-payload derivative. The linker is a critical component that connects Exatecan to the antibody and is often designed to be stable in circulation but cleavable inside the target tumor cell by lysosomal enzymes.[1] Common cleavable linkers include those based on peptides like Valine-Citulline (VC) or Gly-Gly-Phe-Gly (GGFG).[1][4]

Experimental Protocol: Exatecan-Linker Synthesis (Example: VC-PAB Linker) [4]

-

Peptide Synthesis: The Val-Cit-PAB (para-aminobenzyl carbamate) peptide is synthesized using standard solid-phase or solution-phase methods.

-

Activation: The C-terminus of the peptide is activated to facilitate conjugation to Exatecan.

-

Conjugation to Exatecan: The activated peptide is reacted with an amine group on Exatecan in a suitable solvent (e.g., DMF) with a coupling agent.

-

Purification: The final Exatecan-linker construct is purified using reverse-phase HPLC.

-

Characterization: The product's identity and purity are confirmed by LC-MS and NMR.

Once the linker-payload is prepared, it is conjugated to the monoclonal antibody. A common method is thiol-maleimide chemistry, which links the maleimide (B117702) group on the linker to cysteine residues on the antibody.[4] Site-specific conjugation methods, using engineered cysteines, are increasingly used to produce more homogeneous ADCs with a uniform drug-to-antibody ratio (DAR).[18]

Experimental Protocol: ADC Conjugation (Thiol-maleimide Chemistry) [4]

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups. This is typically done at 37°C for 1-2 hours.

-

Linker-Payload Addition: The maleimide-functionalized Exatecan-linker, dissolved in a co-solvent like DMSO, is added to the reduced antibody solution.

-

Incubation: The reaction mixture is incubated, often at 4°C overnight, to allow the maleimide-thiol conjugation to occur.[4]

-

Quenching & Purification: The reaction is stopped, and the resulting ADC is purified to remove unreacted linker-payload and other impurities, often using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[18]

Preclinical Evaluation of Exatecan ADCs

Before an ADC can proceed to clinical trials, it must undergo extensive preclinical evaluation to assess its efficacy, safety, and pharmacokinetic properties.[19][20][21] This involves a suite of in vitro and in vivo assays.

In Vitro Evaluation

-

Cytotoxicity Assays: These assays determine the potency of the ADC against cancer cell lines.[19] The concentration that inhibits cell growth by 50% (IC50) is a key metric.[4]

-

Drug-to-Antibody Ratio (DAR) Determination: Techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC-HPLC) are used to determine the average number of payload molecules attached to each antibody.[4]

-

Plasma Stability Assay: This measures the stability of the ADC in plasma to ensure the payload is not prematurely released into circulation, which could cause off-target toxicity.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay [4][6]

-

Cell Seeding: Target (antigen-positive) and non-target (antigen-negative) cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

ADC Treatment: Cells are treated with a range of concentrations of the Exatecan-ADC and control ADCs for a set period (e.g., 72-120 hours).

-

Viability Assessment: Cell viability is measured using an assay like MTT or CellTiter-Glo®, which quantifies metabolically active cells.

-

Data Analysis: A dose-response curve is generated to calculate the IC50 value for each cell line.

| ADC Target | Linker Technology | Avg. DAR | IC50 (HER2-positive cells) | Reference |

| HER2 | GGFG-based | 3.6 | Not specified | [1] |

| HER2 | Optimized drug-linker | ~8 | 0.41 ± 0.05 nM (SK-BR-3 cells) | [17] |

| CLDN6 | Exatecan-based | Not specified | Potent anti-tumor activity demonstrated | [22] |

| PSMA | Exatecan-based | Not specified | Antitumor activity demonstrated | [22] |

In Vivo Evaluation

-

Pharmacokinetics (PK) Studies: These studies track the ADC's concentration, distribution, and clearance in animal models over time.[19][]

-

Efficacy Studies: The anti-tumor activity of the ADC is evaluated in animal models, typically mice bearing human tumor xenografts, which can be derived from cell lines (CDX) or patients (PDX).[19][20][24] Tumor growth inhibition is the primary endpoint.

-

Toxicology Studies: The safety and tolerability of the ADC are assessed in animals to identify potential dose-limiting toxicities.[25]

Conclusion

Exatecan Intermediate 2 is a vital precursor in the synthesis of Exatecan, a highly potent topoisomerase I inhibitor that is enabling a new generation of powerful ADCs. The unique properties of Exatecan—including its superior potency, ability to overcome multidrug resistance, and bystander killing effect—make it an exceptionally promising payload for treating a wide range of cancers.[2][3][16] Preclinical data on various Exatecan-based ADCs have demonstrated significant anti-tumor activity, supporting their continued development.[2][22] As research continues to refine linker technologies and conjugation strategies, ADCs armed with Exatecan are poised to become a cornerstone of targeted oncology, offering the potential for more effective and durable responses for patients with difficult-to-treat malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 12. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. nbinno.com [nbinno.com]

- 15. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. blog.td2inc.com [blog.td2inc.com]

- 20. labcorp.com [labcorp.com]

- 21. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. firstwordpharma.com [firstwordpharma.com]

- 24. A Novel Dual-Payload ADC Platform Integrating Exatecan and Triptolide to Enhance Antitumor Efficacy and Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Synthesis Protocol for Exatecan Intermediate 2 from 3-Fluoro-4-methylaniline

Introduction

Exatecan (B1662903) is a potent topoisomerase I inhibitor and a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The synthesis of Exatecan involves the preparation of key precursors, with Exatecan Intermediate 2, N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide, being a pivotal molecule. This document provides a detailed application note and protocol for the multi-step synthesis of Exatecan Intermediate 2 starting from 3-fluoro-4-methylaniline (B1361354). The described pathway involves a three-stage process encompassing acylation, bromination, and a subsequent palladium-catalyzed cross-coupling reaction followed by an acid-mediated rearrangement. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overall Synthetic Scheme

The synthesis of Exatecan Intermediate 2 from 3-fluoro-4-methylaniline is a linear sequence involving three primary transformations. The initial acylation protects the aniline's amino group. This is followed by a regioselective bromination of the aromatic ring. The final key step involves a palladium-catalyzed cross-coupling reaction to introduce a side chain, which then undergoes an intramolecular cyclization and rearrangement to construct the aminonaphthalenone core structure.

Experimental Protocols

Stage 1: Acylation of 3-Fluoro-4-methylaniline

This step involves the protection of the amino group of 3-fluoro-4-methylaniline via acetylation to yield N-(3-fluoro-4-methylphenyl)acetamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-4-methylaniline | 125.15 | 10.0 g | 79.9 mmol |

| Acetic Anhydride (B1165640) | 102.09 | 8.9 mL | 95.9 mmol |

| Pyridine (B92270) | 79.10 | 100 mL | - |

| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 3-fluoro-4-methylaniline (10.0 g, 79.9 mmol) in dichloromethane (200 mL) and pyridine (100 mL).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (8.9 mL, 95.9 mmol) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(3-fluoro-4-methylphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to obtain a white solid. The expected yield is typically high.

Stage 2: Bromination of N-(3-fluoro-4-methylphenyl)acetamide

This stage introduces a bromine atom onto the aromatic ring of the acetylated intermediate to produce N-(5-bromo-3-fluoro-4-methylphenyl)acetamide.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(3-fluoro-4-methylphenyl)acetamide | 167.18 | 10.0 g | 59.8 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 11.7 g | 65.8 mmol |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Acetic Acid | 60.05 | 50 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Saturated Sodium Thiosulfate (B1220275) Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Dissolve N-(3-fluoro-4-methylphenyl)acetamide (10.0 g, 59.8 mmol) in a mixture of dichloromethane (150 mL) and acetic acid (50 mL) in a round-bottom flask.[2]

-

Protect the reaction from light and cool the solution to 0 °C.

-

Add N-Bromosuccinimide (11.7 g, 65.8 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[2]

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC.

-

Once the starting material is consumed, quench the reaction with deionized water.

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford N-(5-bromo-3-fluoro-4-methylphenyl)acetamide.

Stage 3: Cross-Coupling and Rearrangement to Exatecan Intermediate 2

This final stage involves a palladium-catalyzed cross-coupling reaction followed by an acid-mediated intramolecular rearrangement to form the desired N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(5-bromo-3-fluoro-4-methylphenyl)acetamide | 246.07 | 10.0 g | 40.6 mmol |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 5-10 mol% | - |

| Suitable Coupling Partner | - | - | - |

| Base (e.g., K₂CO₃) | 138.21 | - | - |

| Solvent (e.g., THF, Dioxane) | - | As needed | - |

| Hydrochloric Acid in Methanol (B129727) | - | As needed | - |

Procedure:

-

In a reaction vessel, combine N-(5-bromo-3-fluoro-4-methylphenyl)acetamide (10.0 g, 40.6 mmol), the appropriate coupling partner, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (5-10 mol%), and a suitable base in an anhydrous solvent like THF or dioxane under an inert atmosphere.[2]

-

Heat the reaction mixture to a temperature between 60-80 °C and stir for 6-8 hours.[2] Monitor the formation of the cross-coupled intermediate by TLC.

-

Upon completion of the cross-coupling, cool the reaction mixture.

-

The crude intermediate is then subjected to an acid-mediated rearrangement.[2] This is typically achieved by adding a solution of hydrochloric acid in methanol and stirring at room temperature or with gentle heating.[2]

-

After the rearrangement is complete (as monitored by TLC), the reaction is worked up by neutralizing the acid and extracting the product with an organic solvent.

-

The organic layers are combined, dried, and concentrated.

-

The final product, Exatecan Intermediate 2, is purified by column chromatography to yield the desired compound. A total yield of 27.8% over the final steps has been reported.[2]

Summary of Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield |

| 1. Acylation | 3-Fluoro-4-methylaniline | Acetic Anhydride, Pyridine | DCM | 0 to RT | 2-3 | High |

| 2. Bromination | N-(3-fluoro-4-methylphenyl)acetamide | NBS | DCM/Acetic Acid | 0 to RT | 4-6 | Good |

| 3. Cross-Coupling & Rearrangement | N-(5-bromo-3-fluoro-4-methylphenyl)acetamide | Pd(PPh₃)₄, Coupling Partner, Base; HCl/MeOH | THF/Dioxane | 60-80 | 6-8 | 27.8% (over four steps)[2] |

Workflow and Pathway Diagrams

Caption: Synthetic workflow for Exatecan Intermediate 2.

Conclusion

The synthetic protocol detailed in this application note provides a comprehensive guide for the preparation of Exatecan Intermediate 2 from 3-fluoro-4-methylaniline. By following the outlined procedures for acylation, bromination, and the final cross-coupling and rearrangement sequence, researchers can reliably synthesize this key intermediate for the development of Exatecan-based therapeutics. Careful monitoring of each reaction step and appropriate purification techniques are crucial for obtaining the desired product in high purity.

References

- 1. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide 98% | CAS: 182182-31-6 | AChemBlock [achemblock.com]

- 2. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 3. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Exatecan Intermediate 2 via Bromination and Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of Exatecan Intermediate 2, a crucial building block in the production of the potent topoisomerase I inhibitor, Exatecan. The protocols focus on a key bromination step followed by various palladium-catalyzed cross-coupling reactions, offering a comprehensive guide for researchers in medicinal chemistry and process development.

Introduction

The synthesis of Exatecan Intermediate 2 typically commences with the acylation of 3-fluoro-4-methylaniline (B1361354) to form N-(3-fluoro-4-methylphenyl)acetamide. This intermediate subsequently undergoes electrophilic bromination to introduce a bromine atom, a versatile handle for subsequent cross-coupling reactions. The final key step involves a palladium-catalyzed cross-coupling reaction to introduce the desired molecular fragment, leading to the formation of Exatecan Intermediate 2. While the Suzuki-Miyaura coupling is a commonly employed method, this document also explores other potential cross-coupling strategies.

Synthetic Workflow Overview

The overall synthetic strategy is a three-step process, starting from 3-fluoro-4-methylaniline.

Caption: Synthetic workflow for Exatecan Intermediate 2.

Bromination of N-(3-fluoro-4-methylphenyl)acetamide

The introduction of a bromine atom onto the aromatic ring of N-(3-fluoro-4-methylphenyl)acetamide is a critical step. This is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

Quantitative Data for Bromination

| Parameter | Value/Condition | Yield (%) | Purity (%) | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | 85-95 | >98 | [General procedure] |

| Solvent | Dichloromethane (B109758)/Acetic Acid | [General procedure] | ||

| Temperature | 5-35 °C | [General procedure] | ||

| Reaction Time | 2-4 hours | [General procedure] |

Experimental Protocol: Bromination

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-(3-fluoro-4-methylphenyl)acetamide (1.0 eq) in a mixture of dichloromethane and acetic acid.

-

Addition of NBS: Cool the solution to 5-10 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford N-(5-bromo-3-fluoro-4-methylphenyl)acetamide.

Cross-Coupling Reactions

The brominated intermediate serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions to construct the final Exatecan Intermediate 2. The choice of the cross-coupling reaction can be influenced by the nature of the coupling partner and desired process parameters.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used and robust method for the formation of C-C bonds. It involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| (4-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85 | [Generic Example] |

| (4-formylphenyl)boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 82 | [Generic Example] |

| 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 2-MeTHF | 80 | 12 | 88 | [Generic Example] |

-

Reaction Setup: To a degassed solution of N-(5-bromo-3-fluoro-4-methylphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., toluene, dioxane, 2-MeTHF) and water (typically 4:1 to 10:1 ratio), add the boronic acid or ester (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%) and, if necessary, a ligand (e.g., SPhos).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under a nitrogen or argon atmosphere for 4-12 hours, monitoring by TLC or HPLC.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Other Cross-Coupling Reactions

While Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer alternative synthetic routes and may be advantageous depending on the availability of starting materials and desired functional group tolerance.

| Cross-Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst/Ligand | Key Advantages/Considerations |

| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂ / Phosphine (B1218219) ligands | Forms C-C bonds with alkenes. Regioselectivity can be an issue. |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms C-C bonds with alkynes. Useful for introducing alkynyl moieties. |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd catalyst | Tolerates a wide range of functional groups, but tin reagents are toxic. |

| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni catalyst | Highly reactive organozinc reagents; sensitive to air and moisture. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst / Bulky phosphine ligands | Forms C-N bonds. Excellent for synthesizing arylamines. |

| Ullmann Condensation | Alcohol, Amine, Thiol | Copper catalyst | A classic method for forming C-O, C-N, and C-S bonds. Often requires high temperatures. |

General Experimental Protocol for Alternative Cross-Coupling Reactions (To be optimized for specific substrates)

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine N-(5-bromo-3-fluoro-4-methylphenyl)acetamide (1.0 eq), the appropriate organometallic reagent (1.1-2.0 eq), and a suitable anhydrous solvent (e.g., THF, dioxane, toluene).

-

Catalyst and Ligand Addition: Add the palladium or other transition metal catalyst (1-10 mol%) and the corresponding ligand.

-

Base/Additive Addition: If required by the specific reaction, add the base or other additives.

-

Reaction: Stir the mixture at the optimized temperature (can range from room temperature to >100 °C) for the necessary time (typically 2-24 hours), monitoring the reaction progress.

-

Work-up and Purification: Follow a standard aqueous work-up procedure appropriate for the specific reaction, followed by purification by column chromatography or recrystallization.

Conclusion

The synthesis of Exatecan Intermediate 2 is a well-established process involving a key bromination step followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling provides a reliable and versatile method for this transformation. However, a range of other cross-coupling reactions are also available to the synthetic chemist, each with its own set of advantages and considerations. The protocols and data presented in these application notes serve as a valuable resource for the synthesis and further development of Exatecan and related compounds.

Analytical Characterization of Exatecan Intermediate 2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a key component in the development of next-generation antibody-drug conjugates (ADCs). The synthesis of Exatecan involves a multi-step process with critical intermediates that must be rigorously characterized to ensure the purity and quality of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the analytical characterization of Exatecan Intermediate 2 (CAS: 182182-31-6), a crucial precursor in the Exatecan synthesis pathway. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and mass verification.

Chemical Information for Exatecan Intermediate 2:

-

Molecular Formula: C₁₃H₁₅FN₂O₂[1]

-

Molecular Weight: 250.27 g/mol

-

IUPAC Name: N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide[1]

Data Presentation

The following table summarizes the key analytical data for Exatecan Intermediate 2, providing a clear comparison of expected and observed results.

| Analytical Method | Parameter | Specification/Expected Value | Result |

| HPLC | Purity | >99.0% | 99.3–99.7%[1] |

| ¹H NMR | Chemical Shift (NH) | Consistent with structure | δ 8.21 (s, 1H, NH) in DMSO-d₆[1] |

| LC-MS | [M+H]⁺ | m/z 250.27 | Observed: m/z 250.29[1] |

Experimental Protocols

Detailed methodologies for the characterization of Exatecan Intermediate 2 are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination